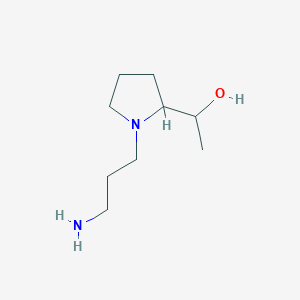

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(12)9-4-2-6-11(9)7-3-5-10/h8-9,12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYHYIRJPSQEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol"

An In-depth Technical Guide to the Synthesis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of a strategic approach to the synthesis of the novel chiral amino alcohol, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs, making the synthesis of unique derivatives like the target molecule of significant interest to researchers in drug discovery and development.[1][2] This document outlines a robust and logical synthetic pathway, beginning with a retrosynthetic analysis to identify key precursors. The core of the proposed strategy involves the diastereoselective functionalization of a readily available starting material, L-proline, followed by N-alkylation to introduce the 3-aminopropyl side chain. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, structured format. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.

Introduction and Strategic Overview

The target molecule, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, is a polysubstituted pyrrolidine derivative featuring a chiral secondary alcohol at the C2 position and a flexible aminopropyl chain on the ring nitrogen. The inherent chirality and the presence of multiple functional groups—a secondary alcohol and a primary amine—make it a versatile building block for the synthesis of more complex molecules, such as ligands for medicinal applications or novel catalysts.[3]

The synthesis of such polysubstituted pyrrolidines requires careful strategic planning to control regioselectivity and stereoselectivity.[4] Direct synthesis can be challenging; therefore, a convergent approach starting from a well-defined, commercially available chiral precursor is often the most efficient method. Our chosen strategy leverages the chiral pool, starting with L-proline, to establish the stereochemistry at the C2 position of the pyrrolidine ring early in the synthesis.

The overall synthetic plan is depicted below. It involves three main stages:

-

Preparation of the Key Intermediate: Synthesis of N-Boc-protected 1-(pyrrolidin-2-yl)ethan-1-ol from L-proline.

-

N-Alkylation: Introduction of the protected 3-aminopropyl side chain onto the pyrrolidine nitrogen.

-

Deprotection: Removal of the protecting groups to yield the final target molecule.

Caption: Overall Synthetic Workflow.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the complex target molecule into manageable, synthetically accessible precursors. The primary disconnections are made at the C-N bond of the side chain and the C-C bond of the ethanol moiety.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two key precursors:

-

1-(Pyrrolidin-2-yl)ethan-1-ol: A chiral alcohol that can be synthesized from a proline derivative.

-

A 3-aminopropyl synthon: An electrophilic reagent suitable for N-alkylation, such as N-protected 3-bromopropylamine.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles.

Stage 1: Synthesis of (S)-tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

The first stage focuses on creating the chiral alcohol intermediate from L-proline. This involves three steps: protection of the amine, esterification of the carboxylic acid, and finally, the key Grignard reaction.

Step 1a: N-Boc Protection of L-Proline

-

Rationale: The secondary amine of L-proline is a nucleophile and must be protected to prevent side reactions in the subsequent esterification and Grignard steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Grignard reaction but can be easily removed later under acidic conditions if needed.

-

Protocol:

-

Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the proline is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an acidic workup to isolate the N-Boc-L-proline product.

-

Step 1b: Esterification of N-Boc-L-proline

-

Rationale: The carboxylic acid must be converted to an ester to prevent it from reacting with the highly basic Grignard reagent. A simple methyl ester is sufficient for this purpose.

-

Protocol:

-

Dissolve N-Boc-L-proline (1.0 eq) in methanol (MeOH).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. The use of thionyl chloride is a common method for this transformation.[2]

-

Reflux the mixture for 4 hours.

-

Remove the solvent under reduced pressure and perform a basic workup to yield the methyl ester.

-

Step 1c: Grignard Reaction with Methylmagnesium Bromide

-

Rationale: This is the key C-C bond-forming step. The nucleophilic methyl group from the Grignard reagent (MeMgBr) attacks the electrophilic carbonyl carbon of the ester. Two equivalents of the Grignard reagent are required: the first deprotonates any residual acidic protons and the second performs the addition to form a ketone intermediate, which is then immediately attacked by a third equivalent (in practice, an excess is used) to yield the tertiary alcohol upon workup. However, in the case of an ester, the reaction proceeds via a tetrahedral intermediate which collapses to a ketone, which is then attacked by a second equivalent of the Grignard reagent to form the desired alcohol. This reaction generally provides good diastereoselectivity, governed by Cram's rule or the Felkin-Anh model, due to the adjacent stereocenter at C2.

-

Protocol:

-

Dissolve N-Boc-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.5 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and purify by column chromatography.

-

Stage 2: N-Alkylation with a Protected Aminopropyl Group

-

Rationale: With the C2-substituent in place, the next step is to introduce the side chain via N-alkylation.[5] First, the Boc group must be removed to free the secondary amine. A protected aminopropyl halide is used for the alkylation to prevent the primary amine from interfering. N-(3-bromopropyl)phthalimide is a suitable and commercially available reagent. The phthalimide group is a robust protecting group that can be removed under hydrazinolysis conditions.

Step 2a: Deprotection of the N-Boc Group

-

Protocol:

-

Dissolve the N-Boc protected alcohol from Stage 1 (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Perform a basic workup to isolate the free secondary amine, 1-(pyrrolidin-2-yl)ethan-1-ol.

-

Step 2b: N-Alkylation

-

Protocol:

-

Dissolve 1-(pyrrolidin-2-yl)ethan-1-ol (1.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq) in a polar aprotic solvent like acetonitrile (MeCN).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a proton scavenger.

-

Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the fully protected intermediate.

-

Stage 3: Final Deprotection

-

Rationale: The final step is the removal of the phthalimide protecting group to reveal the primary amine of the side chain. The Ing-Manske procedure, which uses hydrazine hydrate, is the classic and most effective method for this transformation.

-

Protocol:

-

Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq).

-

Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.

-

Quantitative Data Summary

The following table summarizes the typical reagents and conditions for a 10 mmol scale synthesis.

| Step | Starting Material | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1a | L-Proline | Boc₂O, NaOH | Dioxane/H₂O | 0 to RT | 12 | >95% |

| 1b | N-Boc-L-proline | SOCl₂, MeOH | Methanol | Reflux | 4 | >90% |

| 1c | N-Boc-L-proline methyl ester | MeMgBr | THF | -78 to RT | 12 | 70-85% |

| 2a | N-Boc-1-(pyrrolidin-2-yl)ethan-1-ol | TFA | DCM | RT | 2 | >95% |

| 2b | 1-(Pyrrolidin-2-yl)ethan-1-ol | N-(3-bromopropyl)phthalimide, K₂CO₃ | MeCN | Reflux | 18 | 65-80% |

| 3 | Phthalimide-protected intermediate | N₂H₄·H₂O | Ethanol | Reflux | 4 | 80-90% |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Thionyl Chloride (SOCl₂): Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

-

Methylmagnesium Bromide (MeMgBr): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using anhydrous techniques.

-

Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe burns.

-

Hydrazine Hydrate (N₂H₄·H₂O): Toxic and a suspected carcinogen. Handle with extreme caution.

-

Characterization

The identity and purity of the final product, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H and N-H functional groups.

Conclusion

This guide presents a logical and robust multi-step synthesis for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, starting from the readily available chiral precursor L-proline. The strategy relies on well-established and reliable reactions, including N-protection, Grignard addition, N-alkylation, and final deprotection. By carefully explaining the rationale behind each step and providing detailed protocols, this document serves as a valuable resource for researchers aiming to synthesize this and other complex pyrrolidine derivatives for applications in medicinal chemistry and beyond.

References

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

-

Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]

- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Google Patents.

-

Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]

-

Synthesis of (S)-pyrrolidin-2-ylmethanol. ResearchGate. Available at: [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]

-

Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal. Available at: [Link]

-

p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. Available at: [Link]

-

An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. MDPI. Available at: [Link]

-

Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. PMC - NIH. Available at: [Link]

- Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. Google Patents.

-

Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of Alkylated Pyrrolidine Epoxides from Amino Alcohol Derived Substrates and Study of their Antibacterial and Antifungal Activities. ResearchGate. Available at: [Link]

-

Progress in 1,3-propanediol biosynthesis. Frontiers. Available at: [Link]

Sources

"chemical properties of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol"

An In-depth Technical Guide to the Chemical Properties of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Foreword: Navigating the Known and the Novel

In the landscape of drug discovery and chemical research, we often encounter molecular entities that, while structurally plausible, lack a significant footprint in existing literature. 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is one such compound. A targeted search of established chemical databases reveals a scarcity of direct experimental data for this specific molecule. However, its structure is a composite of well-understood functional groups and a core scaffold—the pyrrolidine ring—that is of immense importance in medicinal chemistry.[1][2]

This guide, therefore, adopts a predictive and deductive approach. As a Senior Application Scientist, my objective is to construct a comprehensive technical profile of this molecule by leveraging established principles of organic chemistry and drawing parallels with closely related, well-documented analogues. We will dissect the molecule's constituent parts—the pyrrolidine core, the N-aminopropyl side chain, and the 2-ethan-1-ol substituent—to forecast its properties, reactivity, and potential applications. This document is intended for researchers and drug development professionals, providing a robust theoretical foundation to guide future empirical investigation.

Molecular Structure and Physicochemical Profile

The molecule features a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom.[1] This ring is substituted at two positions: the nitrogen (N-1) is alkylated with a 3-aminopropyl group, and the carbon adjacent to the nitrogen (C-2) bears an ethan-1-ol group. The presence of two basic nitrogen atoms (a tertiary amine within the ring and a primary amine on the side chain) and a secondary alcohol functional group dictates its chemical personality.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties. These values are estimated based on computational models and data from analogous structures like 1-(3-Aminopropyl)pyrrolidine and 2-pyrrolidineethanol.[3][4][5]

| Property | Predicted Value | Rationale & Commentary |

| Molecular Formula | C₉H₂₀N₂O | Derived from structural analysis. |

| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula. |

| pKa¹ (Primary Amine) | ~10.3 - 10.7 | Similar to other primary alkylamines. The terminal amino group is expected to be the more basic of the two nitrogens due to the lack of steric hindrance and the electron-donating effect of the alkyl chain. |

| pKa² (Tertiary Amine) | ~9.8 - 10.2 | The pyrrolidine nitrogen's basicity is influenced by the ring structure and substitution. It is predicted to be slightly less basic than the primary amine. |

| logP (Octanol/Water) | ~0.5 - 1.2 | The presence of polar amine and hydroxyl groups suggests good aqueous solubility, though the nine-carbon backbone provides some lipophilicity. |

| Hydrogen Bond Donors | 2 (O-H, N-H₂) | The hydroxyl group and the primary amine can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 (O, N-ring, N-chain) | The oxygen and both nitrogen atoms can accept hydrogen bonds. |

| Stereochemistry | At least 2 chiral centers | The C-2 of the pyrrolidine ring and the carbinol carbon (C-1 of the ethanol group) are stereocenters, leading to four possible stereoisomers (diastereomeric pairs of enantiomers). |

Proposed Synthetic Strategy and Stereochemical Considerations

A logical and efficient synthesis is paramount for accessing this molecule for further study. A plausible retrosynthetic analysis suggests a strategy starting from a derivative of the naturally abundant amino acid, L-proline or its enantiomer, which would provide control over the stereochemistry at the C-2 position.

Retrosynthetic Pathway Diagram

Caption: Proposed retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

-

Weinreb Amide Formation: Start with N-Boc-L-proline. Activate the carboxylic acid (e.g., with CDI or EDC/HOBt) and react it with N,O-dimethylhydroxylamine to form the corresponding Weinreb amide. This intermediate is ideal because it reacts with organometallics to form ketones without over-addition to the alcohol.

-

Ketone Synthesis: Treat the N-Boc-proline Weinreb amide with an excess of ethylmagnesium bromide (EtMgBr) or ethyllithium (EtLi) at a low temperature (e.g., -78 °C) in an appropriate solvent like THF. An acidic workup will yield N-Boc-2-acetylpyrrolidine.

-

N-Alkylation: Deprotect the proline nitrogen using an acid like trifluoroacetic acid (TFA). The resulting secondary amine is then alkylated. A common method is reductive amination with a protected amino-aldehyde or direct alkylation using a protected 3-halopropylamine (e.g., N-(3-bromopropyl)phthalimide) under basic conditions.

-

Reduction of Ketone: The ketone functional group is selectively reduced to the secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol. This step generates the second stereocenter. The choice of reducing agent can influence the diastereoselectivity.

-

Final Deprotection: In the final step, the protecting group on the primary amine (e.g., phthalimide or Boc) is removed. Phthalimide is typically removed with hydrazine, while a Boc group is cleaved with acid. Purification via column chromatography or distillation would yield the final product.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following are predictions for the key spectroscopic signatures of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

O-H and N-H₂ Protons: Broad singlets, chemical shift dependent on concentration and solvent. Typically in the 2-5 ppm range.

-

CH-OH Proton: A multiplet (e.g., quartet) around 3.5-4.0 ppm, coupled to the adjacent methyl group.

-

Pyrrolidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The C-2 proton would be a multiplet coupled to the adjacent ring protons.

-

N-CH₂ Protons (Propyl Chain): Two distinct triplets around 2.5-3.0 ppm.

-

CH₃-CH(OH) Protons: A doublet around 1.1-1.3 ppm, coupled to the CH-OH proton.

-

-

¹³C NMR:

-

CH-OH Carbon: ~65-75 ppm.

-

C-2 Pyrrolidine Carbon: ~60-70 ppm.

-

Other Pyrrolidine Carbons: ~25-55 ppm.

-

Propyl Chain Carbons: ~30-50 ppm.

-

CH₃ Carbon: ~20-25 ppm.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI+): The molecule is expected to ionize readily due to its basic nitrogen centers. The primary observed ion would be the protonated molecule [M+H]⁺ at m/z 173.28.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of water (M-17), loss of the ethyl group (M-29), or cleavage of the N-propyl bond.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: Two sharp-to-medium peaks for the primary amine around 3300-3500 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.

-

N-H Bend: A scissoring vibration around 1600-1650 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of a secondary alcohol.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three functional groups: the primary amine, the tertiary amine, and the secondary alcohol.

Reactivity Workflow

Caption: Key reaction pathways for the target molecule.

-

Basicity and Salt Formation: Both nitrogen atoms are basic and will react with acids to form ammonium salts, enhancing water solubility. The primary amine is expected to be the stronger base.

-

Nucleophilicity: The primary amine is a potent nucleophile, readily undergoing acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. The tertiary amine can also be alkylated to form a quaternary ammonium salt.

-

Alcohol Reactivity: The secondary alcohol can be oxidized to a ketone using reagents like PCC or a Swern oxidation. It can also be esterified by reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) or converted to an ether (e.g., Williamson ether synthesis).

-

Chemical Stability: Like many amines, this compound is susceptible to oxidative degradation, particularly in the presence of air and light.[6] It should be stored under an inert atmosphere (nitrogen or argon) at cool temperatures, as recommended for its analogue, 1-(3-aminopropyl)pyrrolidine.[4]

Potential Applications in Drug Development and Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The combination of a chiral alcohol and two amine functionalities makes 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol a versatile building block.

-

Scaffold for Library Synthesis: The three functional groups provide orthogonal handles for combinatorial chemistry, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.[2]

-

Ligand for Asymmetric Catalysis: Chiral amino alcohols are well-known ligands for metal-catalyzed asymmetric reactions. This molecule could be investigated for its potential in asymmetric synthesis.

-

Neurological Drug Discovery: The pyrrolidine ring and amine functionalities are common motifs in drugs targeting the central nervous system (CNS).[4] This compound could serve as a starting point for developing novel agents targeting neurotransmitter systems.

Conclusion

References

- 1-(3-Aminopropyl)pyrrolidine - LookChem. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.

- 1-(3-Aminopropyl)pyrrolidine - Chem-Impex. (n.d.).

- 1-Pyrrolidineethanol | C6H13NO | CID 76288 - PubChem. (n.d.). National Institutes of Health.

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022, December 19). PubMed.

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022, December 19). ResearchGate.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Pyrrolidineethanol | C6H13NO | CID 76288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Comprehensive Characterization and Analytical Profiling of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 2098096-48-9[1]

Introduction & Structural Overview

The compound 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (CAS: 2098096-48-9) is a highly versatile, bifunctional aliphatic heterocycle frequently utilized as a screening compound and building block in early-stage drug discovery[1]. Structurally, it consists of a pyrrolidine core substituted at the N-position (C1) with a primary 3-aminopropyl chain, and at the C2 position with an ethan-1-ol moiety.

The presence of two stereocenters (C2 of the pyrrolidine ring and C1' of the ethanol side chain) means this compound exists as a mixture of diastereomers unless stereospecifically synthesized. Characterizing this molecule requires a robust analytical strategy due to the presence of three distinct hydrogen-bonding functional groups: a tertiary amine, a primary amine, and a secondary alcohol.

Causality in Analytical Strategy & Solvent Selection

A common pitfall in the characterization of polybasic aliphatic amines is the selection of an inappropriate NMR solvent. When analyzed in standard chloroform-

The Solution: Deuterated methanol (MeOD-

Structural Elucidation via NMR Spectroscopy

The following tables summarize the predicted

Table 1:

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| C1'-CH | 1.15 | d ( | 3H | Ethanol methyl group |

| C3, C4-CH | 1.60 - 1.90 | m | 4H | Pyrrolidine backbone |

| C2''-CH | 1.65 | m | 2H | Propyl central CH |

| C1''-CH | 2.40, 2.80 | m | 2H | Propyl N-CH |

| C5-CH | 2.50, 3.10 | m | 2H | Pyrrolidine N-CH |

| C2-CH | 2.60 | m | 1H | Pyrrolidine chiral center |

| C3''-CH | 2.75 | t ( | 2H | Propyl CH |

| C2'-CH | 3.70 | dq | 1H | Ethanol CH-OH |

Table 2:

| Position | Chemical Shift (ppm) | Carbon Type |

| C1'-CH | 19.5 | CH |

| C3, C4 | 24.5, 28.2 | CH |

| C2'' | 30.1 | CH |

| C3'' | 40.5 | CH |

| C1'' | 52.6 | CH |

| C5 | 54.1 | CH |

| C2 | 65.4 | CH (Chiral, N-attached) |

| C2' | 68.2 | CH (Chiral, OH-attached) |

Mass Spectrometry (LC-HRMS/MS)

High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides unambiguous confirmation of the molecular weight and structural connectivity. For C

In positive Electrospray Ionization (ESI+) mode, the protonated precursor ion [M+H]

Figure 1: Proposed ESI+ MS/MS fragmentation pathways for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness of the analytical data, the following workflows incorporate built-in System Suitability Tests (SSTs). An analytical run is only valid if the SST criteria are met, ensuring that instrument drift does not result in false structural assignments.

Protocol A: LC-HRMS Acquisition Workflow

-

System Suitability Test (SST): Inject a blank (50:50 MeOH:H

O) followed by a 1 µg/mL Reserpine standard. Validation Check: The Reserpine[M+H] -

Sample Preparation: Dissolve 1.0 mg of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute 1:100 in mobile phase A (0.1% Formic Acid in H

O) to yield a 10 µg/mL working solution. -

Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.

-

MS/MS Acquisition: Operate the Q-TOF in ESI+ mode (m/z 100–1000). Apply a collision energy ramp of 15–30 eV to capture the m/z 72.081 diagnostic pyrrolidinium ion[3].

Protocol B: NMR Sample Preparation & Acquisition

-

Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve completely in 0.6 mL of MeOD-

(containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube. -

Shimming & Tuning (Self-Validation): Insert the sample and lock onto the deuterium signal of MeOD. Perform automated gradient shimming. Validation Check: The line width of the TMS signal at half-height must be < 1.0 Hz.

-

Acquisition: Acquire a standard 1D

H spectrum (16 scans, 10s relaxation delay to ensure quantitative integration of the primary amine chain) and a 1D

Figure 2: Self-validating analytical workflow for compound characterization.

References

-

Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers Liverpool John Moores University (LJMU) Research Repository. URL:[Link]

-

Simple Methods for Determining Relative Stereochemistry of Kainoid Amino Acids by (1)H NMR Chemical Shifts Journal of Organic Chemistry / PubMed (NIH). URL:[Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics / EPFL. URL: [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol: Structural Elucidation and Characterization

This technical guide provides a detailed exploration of the spectroscopic analysis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, a novel pyrrolidine derivative. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical background, field-proven experimental protocols, and predictive data interpretation for the comprehensive structural confirmation of the target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Introduction and Molecular Structure

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.[1] A thorough understanding of a molecule's three-dimensional architecture is paramount for establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutic agents. This guide focuses on 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, a bifunctional molecule incorporating a pyrrolidine ring, a primary amine, and a secondary alcohol. The combination of these functional groups presents a unique spectroscopic fingerprint that can be deciphered through a multi-technique approach.

The following diagram illustrates the chemical structure and atom numbering scheme for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, which will be referenced throughout this guide.

Caption: Structure of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a comprehensive picture of the molecular framework.

Predicted ¹H and ¹³C NMR Data

The flexible nature of the five-membered pyrrolidine ring can lead to multiple conformations, which may result in broadened signals or even distinct sets of signals if the conformational exchange is slow on the NMR timescale.[2] The predicted chemical shifts provided in Table 1 are based on typical values for substituted pyrrolidines and aliphatic amino alcohols.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | :--- | :--- | :--- | | Pyrrolidine Ring | | 2 | 3.0 - 3.5 | 60 - 68 | | 3 | 1.6 - 2.0 | 25 - 35 | | 4 | 1.6 - 2.0 | 25 - 35 | | 5 | 2.8 - 3.3 | 50 - 58 | | Ethanol Sidechain | | 1'' | 3.8 - 4.2 | 65 - 75 | | 2'' | 1.1 - 1.3 | 20 - 25 | | OH | Variable (broad) | - | | Aminopropyl Sidechain | | 1' | 2.4 - 2.8 | 50 - 58 | | 2' | 1.5 - 1.9 | 28 - 38 | | 3' | 2.6 - 3.0 | 38 - 45 | | NH₂ | Variable (broad) | - |

Two-Dimensional (2D) NMR for Unambiguous Assignment

While 1D NMR provides initial insights, 2D NMR is essential for confirming the connectivity.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It will be crucial for tracing the connectivity within the pyrrolidine ring, the aminopropyl chain, and the ethanol sidechain.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each protonated carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range (2-3 bond) ¹H-¹³C correlation experiment is key to piecing together the molecular fragments.[3] For instance, correlations from the protons on C5 to C1' and from the proton on C2 to C1'' will confirm the substitution pattern on the pyrrolidine ring.

Sources

A Comprehensive Technical Guide to 1-[1-(3-Aminopropyl)pyrrolidin-2-yl]ethan-1-ol: Synthesis, Properties, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical entity 1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethan-1-ol, a substituted pyrrolidine derivative with potential applications in pharmaceutical research and development. The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] This document will delve into the nomenclature, synthesis, chemical properties, and potential biological significance of this specific molecule, offering insights grounded in established chemical principles and methodologies.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethan-1-ol . This name is derived following the priority rules of chemical nomenclature, where the alcohol functional group takes precedence over the amine.[3][4]

Synonyms: Due to its specific substitution pattern, this molecule is unlikely to have common trivial names and is best referred to by its systematic IUPAC name or a designated laboratory code.

Structural Breakdown:

-

Parent Chain: The core of the name is "ethan-1-ol," indicating a two-carbon chain with a hydroxyl (-OH) group on the first carbon.

-

Primary Substituent: Attached to the first carbon of the ethanol chain is a "pyrrolidin-2-yl" group. This is a five-membered saturated nitrogen-containing ring (pyrrolidine) connected to the ethanol backbone at its second carbon atom.[1]

-

Secondary Substituent: The nitrogen atom of the pyrrolidine ring (position 1) is substituted with a "3-aminopropyl" group, which is a three-carbon chain with a primary amine (-NH2) at the terminal position.

The complete structure, therefore, features a chiral center at the carbon bearing the hydroxyl group and another at the point of attachment of the pyrrolidine ring.

Synthesis and Methodologies

Proposed Synthetic Pathway:

A logical approach involves the N-alkylation of a pre-functionalized pyrrolidine ring. A key intermediate would be 1-(pyrrolidin-2-yl)ethan-1-ol. This can be synthesized through the reduction of 2-acetylpyrrolidine. The subsequent N-alkylation with a protected 3-aminopropyl halide, followed by deprotection, would yield the final product.

Experimental Protocol: A Generalizable Approach

Step 1: Synthesis of N-Boc-2-acetylpyrrolidine

-

To a solution of N-Boc-proline in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methyllithium (2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-2-acetylpyrrolidine.

Step 2: Reduction to N-Boc-1-(pyrrolidin-2-yl)ethan-1-ol

-

Dissolve N-Boc-2-acetylpyrrolidine in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 4 hours.

-

Remove the solvent under reduced pressure and add water to the residue.

-

Extract with ethyl acetate, dry the combined organic layers, and concentrate to give N-Boc-1-(pyrrolidin-2-yl)ethan-1-ol.

Step 3: Deprotection to 1-(Pyrrolidin-2-yl)ethan-1-ol

-

Dissolve the N-Boc protected intermediate in a solution of hydrochloric acid in dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of 1-(pyrrolidin-2-yl)ethan-1-ol.

Step 4: N-Alkylation with a Protected 3-Aminopropyl Halide

-

To a solution of 1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride in dimethylformamide (DMF), add potassium carbonate (3 equivalents) and 1-bromo-3-(phthalimido)propane.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product via column chromatography.

Step 5: Deprotection to Yield 1-[1-(3-Aminopropyl)pyrrolidin-2-yl]ethan-1-ol

-

Dissolve the phthalimide-protected compound in ethanol.

-

Add hydrazine hydrate and reflux for 4 hours.

-

Cool the reaction mixture, filter the precipitate, and concentrate the filtrate.

-

Purify the final compound by a suitable method, such as crystallization or chromatography.

Workflow Diagram:

Caption: Proposed synthetic workflow for 1-[1-(3-Aminopropyl)pyrrolidin-2-yl]ethan-1-ol.

Physicochemical Properties and Characterization

While experimental data for this specific molecule is not available, we can predict its general properties based on its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H20N2O | Based on structural analysis |

| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Common for similar small molecules |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Presence of polar amine and hydroxyl groups |

| pKa | Two pKa values expected: one for the tertiary amine (pyrrolidine nitrogen) and one for the primary amine (propyl chain) | Amines are basic; the exact values would depend on the electronic environment |

| Stereochemistry | Contains at least two chiral centers, leading to multiple stereoisomers | At C1 of the ethanol and C2 of the pyrrolidine |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the connectivity of the atoms and the overall structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation patterns for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as O-H (alcohol) and N-H (amine) stretches.

-

Chiral Chromatography: To separate and analyze the different stereoisomers.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[2]

Potential as a Building Block:

This molecule, with its multiple functional groups (primary amine, tertiary amine, and secondary alcohol), serves as a versatile building block for the synthesis of more complex molecules. The primary amine can be readily modified to introduce various pharmacophores, while the hydroxyl group can be a point of attachment for linkers or other moieties.

Hypothesized Biological Activity:

-

Neurological Disorders: Many pyrrolidine derivatives exhibit activity in the central nervous system.[2] The aminopropyl side chain could potentially interact with receptors or transporters involved in neurotransmission.

-

Antimicrobial Agents: The pyrrolidine ring is a feature of some antibacterial compounds.[5] The basic nitrogen atoms could play a role in interactions with bacterial cell membranes or enzymes.

Logical Relationship Diagram for Potential Applications:

Caption: Logical relationships of the molecule's structural features to its potential applications.

Conclusion

1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethan-1-ol represents a chemical entity with significant potential, primarily as a versatile intermediate in the synthesis of novel compounds for drug discovery. Its combination of a privileged pyrrolidine scaffold and multiple points for chemical modification makes it an attractive starting material for creating libraries of compounds for biological screening. While specific data on this molecule is limited, its synthesis and properties can be reliably predicted based on established chemical principles. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential in medicinal chemistry.

References

-

Pyrrolidine - Wikipedia. Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4887. [Link]

-

Naming Amines: Systematic and Common Nomenclature. Chemistry Steps. [Link]

-

Chemistry - Organic-naming compounds with more than one functional group. Dynamic Science. [Link]

-

Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. (2022). Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 4. chemistry - organic-naming compounds with more than one functional group [dynamicscience.com.au]

- 5. 2-amino-1-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol | C9H11N3O | CID 21575570 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol, a novel chiral amino alcohol with potential applications in pharmaceutical development and as a complex ligand in medicinal chemistry. As this molecule is not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds and foundational chemical principles to propose a robust framework for its synthesis, characterization, and structural elucidation. We will delve into predicted spectroscopic data, detailed analytical protocols, and the underlying chemical logic for these methodologies, offering a self-validating system for researchers working with this or similar chemical entities.

Introduction and Molecular Overview

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is a bifunctional molecule featuring a pyrrolidine core, a primary aliphatic amine, and a secondary alcohol. The presence of two stereocenters, one at the C2 position of the pyrrolidinyl ring and the other at the carbinol carbon of the 1-hydroxyethyl group, indicates the potential for four stereoisomers. The molecule's structural attributes—a chelating diamine functionality and a chiral alcohol—suggest its utility as a versatile building block in asymmetric synthesis and as a ligand for metal catalysts. Its potential for hydrogen bonding and its basic nature are expected to govern its solubility, reactivity, and interactions with biological targets.

Molecular Structure:

Caption: Molecular graph of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol.

Postulated Synthetic Pathways

A plausible and efficient synthesis of the target molecule can be envisioned through a convergent approach, leveraging established methodologies for the formation of N-substituted pyrrolidines and the introduction of side chains.

Pathway A: Reductive Amination followed by Grignard Addition

This two-step sequence offers a controlled method for constructing the desired molecule.

-

Reductive Amination: The synthesis would commence with the reductive amination of a suitable pyrrolidine precursor, such as 2-acetylpyrrolidine, with 3-aminopropan-1-ol. This reaction, typically mediated by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), would form the N-(3-hydroxypropyl) substituted intermediate. Subsequent protection of the hydroxyl group and conversion to a leaving group (e.g., tosylate or halide) would be necessary.[1]

-

Grignard Reaction: The 1-hydroxyethyl moiety can be introduced by reacting a suitable N-protected pyrrolidine-2-carboxaldehyde with methylmagnesium bromide.[2] The N-substituent would be introduced in a subsequent step.

Pathway B: N-Alkylation followed by Grignard Reaction

An alternative pathway involves the initial N-alkylation of a pyrrolidine derivative.

-

N-Alkylation: Commercially available 1-(3-aminopropyl)pyrrolidine can be used as a starting material.[3][4] The primary amine would need to be selectively protected before proceeding.

-

Introduction of the 1-Hydroxyethyl Group: The protected N-(3-aminopropyl)pyrrolidine could then be acylated at the 2-position, followed by reduction or a Grignard reaction to yield the target alcohol.

Caption: Proposed synthetic workflows for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol.

Comprehensive Structural Elucidation: A Multi-technique Approach

The definitive confirmation of the molecular structure of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol necessitates a combination of spectroscopic and spectrometric techniques. Below are the predicted data and the rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6-3.8 | m | 1H | CH(OH) | The proton on the carbon bearing the hydroxyl group is expected to be deshielded. |

| ~3.2-3.4 | m | 1H | Pyrrolidine C2-H | This proton is adjacent to the nitrogen and the C(OH) group, leading to a downfield shift. |

| ~2.8-3.0 | m | 2H | Pyrrolidine C5-H₂ | These protons are adjacent to the nitrogen atom. |

| ~2.6-2.8 | t, J ≈ 7 Hz | 2H | N-CH₂ (aminopropyl) | Protons on the carbon adjacent to the primary amine. |

| ~2.4-2.6 | m | 2H | N-CH₂ (pyrrolidine) | Protons on the carbon of the aminopropyl chain attached to the pyrrolidine nitrogen. |

| ~1.8-2.1 | m | 4H | Pyrrolidine C3-H₂ & C4-H₂ | The methylene protons of the pyrrolidine ring. |

| ~1.6-1.8 | m | 2H | -CH₂- (aminopropyl) | The central methylene group of the aminopropyl chain. |

| ~1.2-1.3 | d, J ≈ 6.5 Hz | 3H | CH₃ | The methyl group of the 1-hydroxyethyl side chain, split by the adjacent CH proton. |

| (broad) | s | 3H | NH₂ and OH | The protons of the amine and alcohol groups are exchangeable and often appear as a broad singlet. |

Note: Coupling constants for the pyrrolidine ring protons are complex due to the ring's non-planar conformation and can exhibit both geminal and vicinal coupling.[5][6][7]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~68-72 | CH(OH) | The carbon bearing the hydroxyl group. |

| ~62-66 | Pyrrolidine C2 | The carbon at the junction of the two side chains. |

| ~55-58 | Pyrrolidine C5 | The carbon of the pyrrolidine ring adjacent to the nitrogen. |

| ~53-56 | N-CH₂ (aminopropyl) | The carbon of the aminopropyl chain attached to the pyrrolidine nitrogen. |

| ~40-43 | N-CH₂ (aminopropyl) | The carbon adjacent to the primary amine. |

| ~28-32 | -CH₂- (aminopropyl) | The central carbon of the aminopropyl chain. |

| ~22-28 | Pyrrolidine C3 & C4 | The other two carbons of the pyrrolidine ring. |

| ~20-24 | CH₃ | The methyl carbon of the 1-hydroxyethyl group. |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern, further confirming the structure.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to be readily protonated at either of the nitrogen atoms, yielding a prominent [M+H]⁺ ion at m/z 187.2.

-

Fragmentation Pattern (MS/MS): The fragmentation of pyrrolidine-containing compounds can be complex.[8] Common fragmentation pathways for aliphatic amines and alcohols include α-cleavage.[9][10][11]

-

Loss of the aminopropyl side chain: Cleavage between the pyrrolidine nitrogen and the aminopropyl group.

-

Loss of the 1-hydroxyethyl side chain: Cleavage between the C2 carbon of the pyrrolidine and the hydroxyethyl group.

-

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols.[9][10]

-

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of the key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Secondary Alcohol |

| 3300-3500 (two sharp bands) | N-H stretch | Primary Amine |

| 2850-2960 | C-H stretch | Aliphatic |

| 1590-1650 | N-H bend | Primary Amine |

| 1050-1150 | C-O stretch | Secondary Alcohol |

The broad O-H stretch may overlap with the N-H stretching bands.[12][13][14][15]

Experimental Protocols for Structural Verification

The following protocols outline the standard procedures for obtaining the analytical data discussed above.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for improved peak shape and ESI-MS compatibility).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and/or an Evaporative Light Scattering Detector (ELSD).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Utilize the HPLC conditions described above, with the eluent directed into the ESI source of a mass spectrometer.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Range: m/z 50-500

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Conclusion

The molecular structure of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol presents a fascinating scaffold for further chemical and biological exploration. While direct experimental data for this specific molecule is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis and comprehensive structural characterization. By leveraging established principles of organic synthesis and spectroscopic analysis of related structures, researchers can confidently approach the study of this and other novel chemical entities. The detailed protocols and predicted data herein serve as a self-validating system to guide experimental design and data interpretation, ultimately accelerating research and development in the chemical and pharmaceutical sciences.

References

- PubChem. (n.d.). 3-Amino-1-propanol. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 3-Aminopropanol(156-87-6)IR1.

- ChemScene. (n.d.). (R)-1-((S)-1-Methylpyrrolidin-2-yl)ethan-1-ol.

- Vetter, W., Meister, W., & Oesterhelt, G. (n.d.). N‐Alkyl‐2‐pyrrolidones as Derivatives for the Structure Elucidation of Long‐chain Primary Alcohols by Mass Spectrometry. Scilit.

- ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR.

- ChemicalBook. (n.d.). N-(2-Hydroxyethyl)pyrrolidine(2955-88-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). 1-(3-AMINOPROPYL)-2-PYRROLIDINONE(7663-77-6) 1H NMR.

- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- Deslauriers, R., Levy, G. C., McGregor, W. H., Sarantakis, D., & Smith, I. C. (1977). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. PubMed.

- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information.

- NIST. (n.d.). 2-Propanol, 1-amino-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 1-Pyrrolidin-2-yl-ethanol | 63848-93-1.

- NIST. (n.d.). 2-Propanol, 1-amino-. NIST Chemistry WebBook.

- Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed.

- ChemicalBook. (n.d.). N-Cbz-3-aminopyrrolidine(185057-50-5) 1H NMR spectrum.

- NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry and Biochemistry.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- PubChem. (n.d.). 1-Pyrrolidineethanol. National Center for Biotechnology Information.

- Fisher Scientific. (n.d.). 1-(3-Aminopropyl)pyrrolidine, 97% 5 g. Thermo Scientific Chemicals.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives.

- ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube.

- Google Patents. (n.d.). CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives.

- Chem-Impex. (n.d.). 1-(3-Aminopropyl)pyrrolidine.

- University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Cremer, D., & Izotov, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 351-372.

- Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-6347.

Sources

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]

- 3. 1-(3-Aminopropyl)pyrrolidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 12. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Propanol, 1-amino- [webbook.nist.gov]

- 14. 2-Propanol, 1-amino- [webbook.nist.gov]

- 15. 1-Propanol, 3-amino- [webbook.nist.gov]

In Silico Prediction of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol Properties: A Technical Guide for Drug Development Professionals

Abstract

The early stages of drug discovery are fraught with high attrition rates, often due to unfavorable pharmacokinetic and safety profiles of lead candidates. In silico computational modeling offers a rapid, cost-effective, and ethically sound alternative to traditional experimental testing, allowing for the early-stage screening and prioritization of compounds. This guide provides a comprehensive technical overview of the methodologies and best practices for the in silico prediction of the physicochemical, pharmacokinetic (ADME), and toxicological properties of the novel compound 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. By leveraging a suite of validated, open-access computational tools, researchers can construct a detailed molecular profile to inform decision-making in the drug development pipeline. This document serves as a practical workflow for scientists, detailing the theoretical underpinnings of predictive models and providing step-by-step protocols for their application.

Introduction: The Imperative for Early-Stage Computational Assessment

The journey from a promising "hit" compound to a market-approved drug is long and arduous, with a high probability of failure. A significant portion of these failures can be attributed to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as unforeseen toxicity. The practice of conducting extensive ADMET (ADME and Toxicity) screening early in the discovery process has therefore become a strategic necessity for the pharmaceutical industry.

In silico methods, which utilize computer simulations to predict molecular properties, are at the forefront of this "fail early, fail cheap" paradigm. These computational approaches are indispensable when physical samples are scarce and provide a means to rapidly screen large libraries of virtual compounds. This guide focuses on a specific molecule, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, to illustrate a practical workflow for generating a comprehensive in silico property profile.

Molecular Structure:

-

IUPAC Name: 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol

-

Canonical SMILES: CCCN1CCCC1C(C)O

This structure, represented by its SMILES (Simplified Molecular-Input Line-Entry System) string, serves as the primary input for the predictive tools discussed herein.

Foundational Principles: The Role of Molecular Descriptors

The predictive power of any in silico model is fundamentally reliant on molecular descriptors. These are numerical values that quantify various aspects of a molecule's structure and properties. Descriptors can be broadly categorized as:

-

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

-

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, polar surface area, number of hydrogen bond donors/acceptors).

-

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume).

These descriptors serve as the features for machine learning models that correlate a molecule's structure with its biological activity or physicochemical properties, a field known as Quantitative Structure-Activity Relationship (QSAR) modeling. The selection of relevant descriptors is a critical step in building accurate and reliable predictive models.

The In Silico Workflow: A Step-by-Step Guide

The following sections detail a comprehensive workflow for the in silico characterization of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. This process is designed to be systematic, moving from fundamental physicochemical properties to complex biological interactions.

Physicochemical Property Prediction

Understanding a molecule's fundamental physicochemical properties is the first step in assessing its drug-likeness. These properties govern a compound's behavior in various biological environments.

Key Properties and Their Importance:

| Property | Importance in Drug Discovery |

| Molecular Weight (MW) | Influences size-dependent processes like diffusion and filtration. |

| LogP/LogD (Lipophilicity) | A key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) behavior. |

| Solubility (LogS) | Crucial for bioavailability and formulation. |

| pKa (Ionization Constant) | Affects a molecule's charge state at different pH values, influencing solubility, permeability, and target binding. |

| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Experimental Protocol: Using SwissADME for Physicochemical Predictions

SwissADME is a free and user-friendly web tool for evaluating the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

-

Navigate to the SwissADME website: Access the tool at [Link].

-

Input the Molecule: In the input field, paste the SMILES string for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol: CCCN1CCCC1C(C)O.

-

Run the Prediction: Click the "Run" button to initiate the calculations.

-

Analyze the Results: The output will provide a comprehensive table of predicted physicochemical properties.

Pharmacokinetic (ADME) Profile Prediction

A drug's efficacy is not solely dependent on its potency but also on its ability to reach the target site in the body at a sufficient concentration and for an adequate duration. This is governed by its ADME properties.

Key ADME Parameters:

-

Absorption:

-

Human Intestinal Absorption (HIA): The extent to which a drug is absorbed from the gut into the bloodstream.

-

Caco-2 Permeability: An in vitro model for predicting intestinal drug absorption.

-

-

Distribution:

-

Blood-Brain Barrier (BBB) Permeability: The ability of a drug to cross the BBB and enter the central nervous system.

-

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, which can affect its availability to reach target tissues.

-

-

Metabolism:

-

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts whether the compound is likely to interfere with the metabolism of other drugs or be metabolized by these key enzymes.

-

-

Excretion:

-

Total Clearance: A measure of the body's ability to eliminate a drug.

-

Experimental Protocol: Using pkCSM for ADME Prediction

pkCSM is a web server that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.

-

Access the pkCSM Server: Navigate to the pkCSM prediction tool at [Link].

-

Submit the Structure: Enter the SMILES string CCCN1CCCC1C(C)O into the prediction interface.

-

Select Predictions: Ensure that the desired ADME properties are selected for prediction.

-

Interpret the Output: The server will return a detailed report with predicted values for various ADME parameters.

Toxicity Risk Assessment

Identifying potential toxicities early in the drug discovery process is crucial to avoid late-stage failures. In silico toxicology models can predict a range of toxicity endpoints.

Key Toxicity Endpoints:

-

AMES Mutagenicity: Predicts the potential of a compound to cause DNA mutations.

-

Carcinogenicity: Assesses the likelihood of a compound causing cancer.

-

Hepatotoxicity (Liver Toxicity): A common reason for drug withdrawal.

-

Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.

-

Acute Oral Toxicity (LD50): Predicts the lethal dose in 50% of a test population.

Experimental Protocol: Using ProTox-II for Toxicity Prediction

ProTox-II is a web server for the prediction of various toxicity endpoints for small molecules, leveraging a combination of molecular similarity, pharmacophores, and machine learning models.

-

Go to the ProTox-II Website: The tool is freely available at [Link].

-

Enter the Molecule: Input the SMILES string CCCN1CCCC1C(C)O or draw the structure using the provided editor.

-

Initiate Prediction: Start the toxicity prediction calculation.

-

Review the Toxicity Profile: ProTox-II provides a comprehensive output, including predicted toxicity classes, LD50 values, and a visual "Toxicity Radar" chart.

Potential Biological Target Prediction

While the primary biological target of a novel compound may be unknown, in silico methods can predict potential protein targets based on the principle of chemical similarity. This can provide valuable insights into the molecule's potential therapeutic applications and off-target effects.

Experimental Protocol: Using SwissTargetPrediction

SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.

-

Access the SwissTargetPrediction Server: The web tool can be found at [Link].

-

Input the Compound: Provide the SMILES string CCCN1CCCC1C(C)O.

-

Select the Organism: Choose the target organism (e.g., Homo sapiens).

-

Run the Prediction: Initiate the target prediction process.

-

Analyze Predicted Targets: The output will be a list of potential protein targets, ranked by probability. This can help in formulating hypotheses about the molecule's mechanism of action.

Data Synthesis and Visualization

A crucial step in the in silico workflow is the integration and interpretation of data from various predictive tools. Summarizing the results in a clear and concise format is essential for decision-making.

Predicted Properties of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (Illustrative Data)

| Parameter | Predicted Value | Interpretation | Tool Used |

| Molecular Weight | 172.28 g/mol | Within the range for good oral bioavailability. | SwissADME |

| LogP | 0.85 | Indicates moderate lipophilicity. | SwissADME |

| LogS | -1.50 | Predicted to be soluble. | SwissADME |

| HIA | >90% | Likely to be well-absorbed from the intestine. | pkCSM |

| BBB Permeant | Yes | May cross the blood-brain barrier. | pkCSM |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. | pkCSM |

| AMES Mutagenicity | Negative | Unlikely to be mutagenic. | ProTox-II |

| Hepatotoxicity | Inactive | Low risk of liver toxicity. | ProTox-II |

| hERG Inhibition | Negative | Low risk of cardiotoxicity. | pkCSM |

Workflow Visualization

The overall in silico prediction workflow can be visualized as a logical progression from molecular structure to a comprehensive property profile.

Caption: A flowchart illustrating the in silico prediction workflow.

Conclusion and Future Directions

The in silico prediction of molecular properties is an indispensable component of modern drug discovery. By following the workflow outlined in this guide, researchers can efficiently and cost-effectively evaluate the potential of novel compounds like 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. The integration of data from multiple, validated predictive tools provides a holistic view of a molecule's drug-like properties and potential liabilities.

It is important to acknowledge that in silico predictions are not a substitute for experimental validation. However, they serve as powerful hypothesis-generating tools that can guide experimental design and prioritize the allocation of resources to the most promising candidates. As machine learning algorithms and the quality of training data continue to improve, the accuracy and predictive power of in silico tools are expected to increase, further solidifying their role in accelerating the development of new medicines.

References

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. ResearchGate. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Europe PMC. [Link]

-

Molecular Descriptors. Deep Origin. [Link]

-

SwissTargetPrediction. bio.tools. [Link]

-

Afzal, M. F., et al. (2024). Insilico toxicity prediction by using ProTox-II computational tools. GSC Biological and Pharmaceutical Sciences, 28(2), 143-152. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

-

Salehi, B., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(23), 7858. [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society, 26(10), 1989-2009. [Link]

-

Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]

-

Grishin, D., et al. (2025). Utilizing Molecular Descriptor Importance to Enhance Endpoint Predictions. International Journal of Molecular Sciences, 26(10), 5585. [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]

-

ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed. [Link]

-

Ali, A., et al. (2019). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. 2019 18th IEEE International Conference On Machine Learning And Applications (ICMLA). [Link]

-

In Silico Toxicity Prediction. PozeSCAF. [Link]

-

Ai, H., & You, Z. (2012). Predicting the Metabolic Pathways of Small Molecules Based on Their Physicochemical Properties. Current Computer-Aided Drug Design, 8(4), 308-314. [Link]

-

Guan, X., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in chemistry, 7, 39. [Link]

-

A Guide to In Silico Drug Design. ResearchGate. [Link]

-

Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. ACS Publications. [Link]

-

In silico tools for toxicity prediction. ResearchGate. [Link]

-

In Silico Toxicity Assessments - (Q)SAR. Exponent. [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Semantic Scholar. [Link]

-

Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]

-

Prediction of Molecular Properties Using Molecular Topographic Map. MDPI. [Link]

- In silico study by using ProTox-II webserver for oral acute toxicity, organ toxicity, immunotoxicity, genetic toxicity endpoints

A Senior Application Scientist's Guide to the Preliminary Bioactivity Screening of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Abstract